molecular formula C18H16ClNO3 B5585908 ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate

ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate

Cat. No. B5585908
M. Wt: 329.8 g/mol
InChI Key: WOXPIIRNNLSPCB-LFYBBSHMSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate involves multiple steps, including the reaction of specific precursor chemicals under controlled conditions. For example, the synthesis of related compounds often involves reactions between chlorophenyl compounds and acryloyl chloride, followed by further modifications to introduce the ethyl benzoate group. These syntheses are characterized by various analytical techniques, including elemental analysis, IR, Raman, NMR, and X-ray diffraction methods (İ. Koca et al., 2014).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate and related compounds. The molecular geometry, including bond lengths and angles, has been determined, allowing for a comprehensive understanding of the compound's structural features. Vibrational spectroscopy studies, including FT-IR and Raman, complement the structural analysis by providing information on the functional groups present (Wangchun Xiang, 2004).

Chemical Reactions and Properties

The chemical reactivity of ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate involves its participation in various reactions, leading to the synthesis of novel compounds. For instance, reactions with heteroarylhydrazines result in the formation of heteroarylhydrazonopropanoates and pyrazoles, highlighting its versatility in organic synthesis (Sonja Strah & B. Stanovnik, 1997).

properties

IUPAC Name

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPIIRNNLSPCB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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